molecular formula C15H20N2O B159580 N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide CAS No. 133658-30-7

N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide

Cat. No. B159580
CAS RN: 133658-30-7
M. Wt: 244.33 g/mol
InChI Key: ARDMWEFOHGFBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, also known as JDTic, is a selective kappa opioid receptor antagonist. This compound has gained attention in the field of pharmacology due to its potential therapeutic applications. JDTic has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide acts as a selective kappa opioid receptor antagonist, which blocks the binding of endogenous opioids to the receptor. This results in a decrease in the release of dopamine, which is involved in the reward pathway. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to decrease the reinforcing effects of drugs of abuse, including cocaine, nicotine, and alcohol.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease drug-seeking behavior in animal models of addiction. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has also been shown to have antidepressant-like effects and anxiolytic effects in animal models. Additionally, N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been shown to have analgesic effects in animal models of pain.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide is its selective affinity for kappa opioid receptors, which allows for specific targeting of this receptor. However, one of the limitations of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide is its high cost, which may limit its use in lab experiments. Additionally, N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has a long half-life, which may complicate the interpretation of results in animal models.

Future Directions

There are several future directions for N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide research. One direction is the investigation of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide as a potential treatment for addiction, depression, anxiety, and pain management in humans. Another direction is the investigation of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to understand the long-term effects of N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide on behavior and physiology.

Synthesis Methods

N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide can be synthesized using various methods. One of the methods involves the reaction of 2-methylbenzaldehyde with cyclohexanone to form 2-methylcyclohexanone. The resulting compound is then reacted with methylamine to form N-methyl-2-methylcyclohexanamine. The final step involves the reaction of N-methyl-2-methylcyclohexanamine with 3-chloropropionyl chloride to form N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide.

Scientific Research Applications

N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have a selective affinity for kappa opioid receptors, which are involved in pain management, addiction, and mood regulation. N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide has been studied for its potential use in the treatment of drug addiction, depression, anxiety, and pain management.

properties

CAS RN

133658-30-7

Product Name

N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide

InChI

InChI=1S/C15H20N2O/c1-11-4-2-3-5-14(11)16-15(18)13-10-17-8-6-12(13)7-9-17/h2-5,12-13H,6-10H2,1H3,(H,16,18)

InChI Key

ARDMWEFOHGFBSK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2CN3CCC2CC3

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CN3CCC2CC3

synonyms

2'-methyl-3-quinuclidinylanilide
EO 199
EO-199

Origin of Product

United States

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